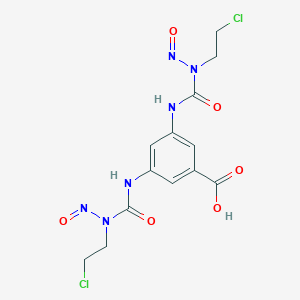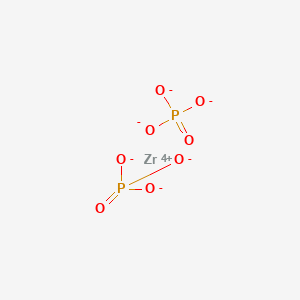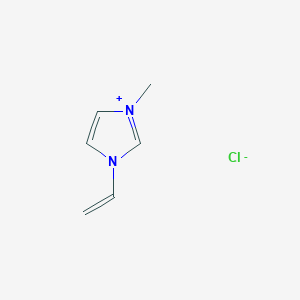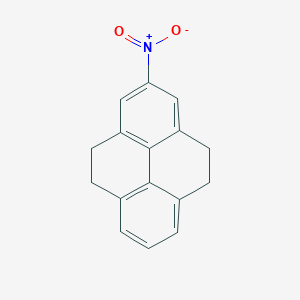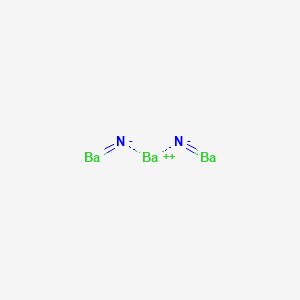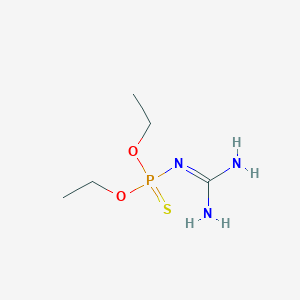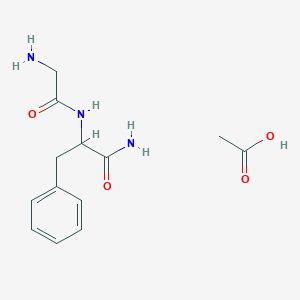
p-Tolyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Tolyl methacrylate is a chemical compound that belongs to the family of methacrylates. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. p-Tolyl methacrylate is widely used in the manufacturing of polymers, coatings, and adhesives due to its excellent properties such as high reactivity, low viscosity, and good adhesion.
Mechanism of Action
The mechanism of action of p-Tolyl methacrylate is not well understood. However, it is believed that it acts as a crosslinking agent in the synthesis of polymers. It also has the ability to form hydrogen bonds with other molecules, which enhances its adhesive properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of p-Tolyl methacrylate. However, studies have shown that it is not toxic to cells and has low cytotoxicity. It has also been shown to have low skin irritation potential.
Advantages and Limitations for Lab Experiments
The advantages of using p-Tolyl methacrylate in lab experiments include its high reactivity, low viscosity, and good adhesion properties. However, its limitations include its potential toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the research and development of p-Tolyl methacrylate. These include the synthesis of new polymers for drug delivery systems, the development of new coatings and adhesives for industrial applications, and the investigation of its potential use in tissue engineering. Further studies are also needed to better understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of p-Tolyl methacrylate can be achieved through various methods such as esterification, transesterification, and direct esterification. The most common method is the esterification of methacrylic acid with p-toluenesulfonic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
P-Tolyl methacrylate has been extensively studied for its applications in various scientific research fields. It has been used as a monomer in the synthesis of polymers for drug delivery systems, tissue engineering, and biomedical applications. It has also been used in the production of coatings and adhesives for various industrial applications.
properties
CAS RN |
14908-64-6 |
|---|---|
Product Name |
p-Tolyl methacrylate |
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4-methylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
AOUAMFARIYTDLK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(=C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(=C)C |
Other CAS RN |
14908-64-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



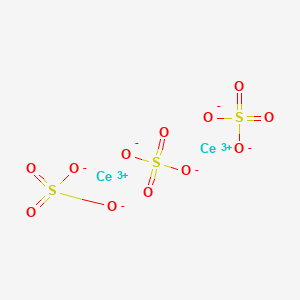

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
